Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503207-51-8
VCID: VC4140932
InChI: InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H
SMILES: CC1=NN2CCNCC2=C1C(=O)OC.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68

Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride

CAS No.: 2503207-51-8

Cat. No.: VC4140932

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride - 2503207-51-8

Specification

CAS No. 2503207-51-8
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
IUPAC Name methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H
Standard InChI Key YBMCVYCWEOINTI-UHFFFAOYSA-N
SMILES CC1=NN2CCNCC2=C1C(=O)OC.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The compound has the molecular formula C₉H₁₄ClN₃O₂, derived from its parent structure, methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate, with the addition of a hydrochloric acid counterion. Its molecular weight is 231.68 g/mol, calculated as follows:

  • C₉H₁₃N₃O₂: 195.12 g/mol

  • HCl: 36.46 g/mol

  • Total: 231.58 g/mol (theoretical) .

Structural Features

The core structure consists of:

  • A pyrazolo[1,5-a]pyrazine bicyclic system, where the pyrazine ring is partially hydrogenated (4,5,6,7-tetrahydro).

  • A methyl ester group at position 3.

  • A methyl substituent at position 2.

  • A hydrochloride salt at the pyrazine nitrogen, enhancing aqueous solubility .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameMethyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride
Canonical SMILESCN1C(=O)OC2=C(N3CCCN3C)C(=N2)C1.Cl
Hydrogen Bond Donors1 (HCl)
Hydrogen Bond Acceptors5
Rotatable Bonds3

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions, as outlined in patent WO2018011163A1 :

  • Protection of Amines: Tert-butyl carbamate (Boc) protection of intermediates to prevent unwanted side reactions.

  • Cyclization: Formation of the pyrazolo[1,5-a]pyrazine core via microwave-assisted cyclization, as seen in analogous compounds .

  • Functionalization: Introduction of the methyl ester group via nucleophilic acyl substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Boc ProtectionDi-tert-butyl dicarbonate, DMAP85%
2CyclizationDMF, 150°C, microwave irradiation78%
3EsterificationMethyl chloroformate, Et₃N90%
4Salt FormationHCl (g), diethyl ether95%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

  • Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 3.20–3.80 (m, 4H, CH₂), 4.30 (s, 3H, OCH₃), 7.25 (s, 1H, pyrazole-H).

    • MS (ESI+): m/z 196.1 [M+H]⁺ (free base) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. Moderately soluble in ethanol and DMSO .

  • Stability: Stable under inert gas (N₂/Ar) at −20°C for >2 years. Degrades in basic conditions (pH >9) via ester hydrolysis .

Table 3: Thermodynamic Properties

PropertyValue
Melting Point192–195°C (decomposes)
LogP (Octanol-Water)1.2 ± 0.3
pKa4.7 (pyrazole NH)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator